2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid
Description
Properties
IUPAC Name |
2-(2-methyl-3-oxobutan-2-yl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4(9)8(2,3)5(6(10)11)7(12)13/h5H,1-3H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLBCRXFFXVBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid typically involves the reaction of 2-methyl-3-oxobutan-2-yl carbamate with thiosemicarbazide and carbonothioic dihydrazide . The reaction conditions include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid is utilized in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to serve as a building block in the development of prodrugs and conjugates that enhance the efficacy and bioavailability of active pharmaceutical ingredients (APIs). For instance, it is involved in creating conjugates with cytotoxic drugs to improve targeted delivery systems, thereby minimizing side effects while maximizing therapeutic effects .
Biochemical Research:
This compound plays a significant role in biochemical research, particularly in metabolic studies. It acts as an intermediate in various metabolic pathways, allowing researchers to explore its effects on cellular metabolism and enzyme activity. Its involvement in metabolic pathways can provide insights into diseases related to metabolic dysfunctions .
Agricultural Applications
Pesticide Development:
The compound has been investigated for its potential use in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly pest control solutions that target specific pests without harming beneficial organisms .
Plant Growth Regulators:
Research indicates that derivatives of this compound can function as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors in crops, thus contributing to agricultural productivity .
Biochemical Applications
Enzyme Catalysis:
In enzymatic reactions, this compound has been shown to act as a substrate or inhibitor for various enzymes. Its structural analogs can help elucidate enzyme mechanisms and assist in the design of enzyme inhibitors for therapeutic purposes .
Metabolite Studies:
As a metabolite found in organisms such as Escherichia coli, this compound is essential for studying microbial metabolism and its implications for biotechnology and synthetic biology . Understanding its role can lead to advancements in metabolic engineering.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituents and functional groups of 2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid with analogous compounds:
Key Observations :
Insights :
- Microwave-assisted decarboxylation (used in ) could improve efficiency for the target compound but may require optimization to avoid ketone degradation .
Biological Activity
2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid, also known as a derivative of malonic acid, has garnered attention in biochemical research due to its potential biological activities. This compound is involved in various metabolic pathways and has been studied for its interactions with enzymes and cellular processes. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Molecular Formula : C₇H₁₂O₄
Molecular Weight : 160.17 g/mol
Structural Formula : Structural Formula
The biological activity of this compound primarily involves its role as a substrate in various enzymatic reactions. It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes. For instance, it has been shown to interact with:
- Aldehyde Dehydrogenase (ALDH) : This enzyme plays a crucial role in the detoxification of aldehydes and the metabolism of alcohols. The compound's structural similarity to substrates of ALDH suggests it may modulate its activity, potentially impacting metabolic rates and detoxification processes .
- 4-Aminobutyrate Aminotransferase : This enzyme is involved in neurotransmitter metabolism and may be influenced by the compound's presence, affecting gamma-aminobutyric acid (GABA) levels in the brain .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates activity of key metabolic enzymes like ALDH and aminotransferases. |
| Metabolic Pathways | Involved in the synthesis and degradation of fatty acids and amino acids. |
| Potential Therapeutic Uses | Investigated for roles in drug development and metabolic disorders. |
Case Studies and Research Findings
-
Metabolic Pathway Analysis :
A study highlighted that this compound participates in the conversion of various substrates through enzymatic reactions. It was noted that this compound can enhance the production of propionyl-CoA from its precursors, which is critical in energy metabolism . -
Antioxidant Properties :
Research indicates that derivatives of this compound exhibit significant antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals. This property may have implications for conditions related to oxidative damage, such as neurodegenerative diseases . -
Synthesis and Biological Testing :
In a synthetic chemistry context, this compound has been used as a precursor for synthesizing bioactive molecules. Its derivatives have been tested for anti-inflammatory and anticancer activities, showing promising results in inhibiting tumor cell proliferation in vitro .
Enzymatic Reactions Involving this compound
| Enzyme | Reaction Type | Product(s) Produced |
|---|---|---|
| Aldehyde Dehydrogenase | Oxidation | Propionyl-CoA |
| 4-Aminobutyrate Aminotransferase | Transamination | Gamma-Aminobutyric Acid |
| 3-Hydroxyisobutyrate Dehydrogenase | Reduction | Methylmalonate Semialdehyde |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
